

Spectroscopic Characterization of (3-Chloropropyl)methoxydimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Chloropropyl)methoxydimethylsilane
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Introduction

(3-Chloropropyl)methoxydimethylsilane (CAS No. 18171-14-7) is a bifunctional organosilane featuring a reactive chloropropyl group and a hydrolyzable methoxysilyl group.^[1] ^[2] This structure allows it to act as a coupling agent, bridging organic polymers and inorganic surfaces. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and mechanistic studies in materials science and drug development.

While comprehensive spectral data for **(3-Chloropropyl)methoxydimethylsilane** is not extensively published in public-access databases, a detailed analysis can be constructed through a combination of foundational spectroscopic principles and comparative data from structurally similar compounds. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation heavily leverages experimental data from the closely related analogue, (3-Chloropropyl)trimethoxysilane, to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

The structure of **(3-Chloropropyl)methoxydimethylsilane**, with its distinct functional groups, gives rise to a predictable and interpretable set of spectroscopic data. The key structural features to be identified are:

- The methoxydimethylsilyl moiety: (-Si(CH₃)₂(OCH₃))
- The propyl chain: (-CH₂CH₂CH₂-)
- The terminal chloro group: (-Cl)

Each of these components will produce characteristic signals in NMR, IR, and MS analyses.

Figure 1. Molecular structure of **(3-Chloropropyl)methoxydimethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **(3-Chloropropyl)methoxydimethylsilane**, we expect distinct signals for each non-equivalent proton and carbon nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure, we anticipate five distinct proton signals. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (O, Cl, and Si).

Experimental Protocol (Predicted): A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data:

Protons	Predicted			
	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Si-CH ₃	-0.1	Singlet	6H	Protons on the methyl groups attached to silicon are highly shielded and appear far upfield.
Si-CH ₂ -	-0.6-0.8	Triplet	2H	The methylene group adjacent to the silicon is shielded, but less so than the Si-CH ₃ groups.
-CH ₂ -	-1.7-1.9	Quintet	2H	The central methylene group of the propyl chain is deshielded by both the silicon and the chlorine, appearing in the aliphatic region.
O-CH ₃	-3.4-3.6	Singlet	3H	The methoxy protons are deshielded by the adjacent oxygen atom.
Cl-CH ₂ -	-3.5	Triplet	2H	The methylene group attached to the electronegative chlorine atom is

the most
deshielded of the
propyl chain
protons.

Causality in Chemical Shifts: The electronegative chlorine and oxygen atoms withdraw electron density from adjacent protons, causing them to experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield). The silicon atom is less electronegative than carbon, leading to the upfield shift of the protons on the methyl and methylene groups attached to it.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. We expect six distinct signals, corresponding to each carbon atom in a unique chemical environment.

Experimental Protocol (Predicted): A proton-decoupled ¹³C NMR spectrum would be acquired at 100 or 125 MHz. The sample preparation and referencing would be the same as for ¹H NMR.

Predicted ¹³C NMR Data:

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
Si-CH ₃	~ -2.0	The methyl carbons attached to silicon are highly shielded, resulting in a characteristic upfield chemical shift, often below 0 ppm.
Si-CH ₂ -	~15-17	The methylene carbon adjacent to silicon is also shielded but appears further downfield than the Si-CH ₃ carbons.
-CH ₂ -	~25-27	The central carbon of the propyl chain.
O-CH ₃	~50-52	The methoxy carbon is deshielded by the electronegative oxygen atom.
Cl-CH ₂ -	~45-47	The carbon atom bonded to the chlorine is significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **(3-Chloropropyl)methoxydimethylsilane**, the spectrum can be acquired neat as a thin film between two salt plates (e.g., NaCl or KBr).

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
2950-2850	C-H stretch	Alkyl (CH ₂ , CH ₃)	Characteristic of saturated hydrocarbons.
1260-1250	Si-CH ₃ bend	Dimethylsilyl	A strong, sharp peak characteristic of methyl groups attached to a silicon atom.
1190	Si-O-C stretch	Methoxy-silane	Asymmetric stretching of the Si-O-C linkage.
1090-1050	Si-O stretch	Methoxy-silane	Strong absorption due to the Si-O bond.
840-800	Si-C stretch	Alkyl-silane	Stretching vibration of the silicon-carbon bond.
750-650	C-Cl stretch	Chloroalkane	The carbon-chlorine stretching vibration.

The presence of strong bands in the 1260-1050 cm⁻¹ region is a clear indicator of the methoxysilyl moiety. The C-H stretching and bending vibrations confirm the presence of the propyl chain, while the C-Cl stretch confirms the chloro functionality.

Mass Spectrometry (MS)

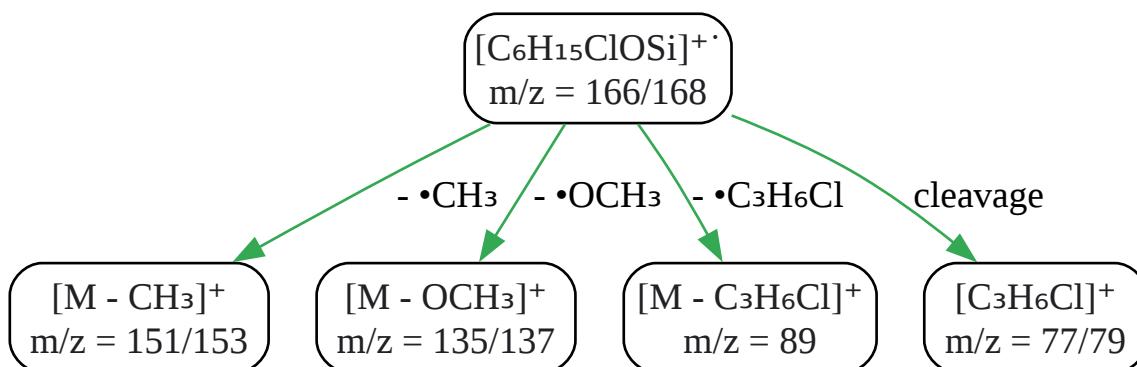
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For **(3-Chloropropyl)methoxydimethylsilane**, we would expect to see a molecular ion peak and several characteristic fragment ions.

Experimental Protocol (Predicted): The mass spectrum would be obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample would be introduced via a direct

insertion probe or a gas chromatography (GC) inlet.

Predicted Fragmentation Pattern:

The molecular ion $[M]^+$ of **(3-Chloropropyl)methoxydimethylsilane** has a nominal mass of 166 g/mol. Due to the presence of chlorine, we expect to see an isotopic pattern for chlorine-containing fragments, with the ^{37}Cl isotope being about one-third the abundance of the ^{35}Cl isotope.



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Figure 2. Predicted mass spectrometry fragmentation pathway for **(3-Chloropropyl)methoxydimethylsilane**.

Key Predicted Fragments:

m/z	Fragment Ion	Rationale
166/168	$[\text{CH}_3\text{OSi}(\text{CH}_3)_2(\text{CH}_2)_3\text{Cl}]^{+\cdot}$	Molecular ion ($\text{M}^{+\cdot}$) with the characteristic $^{35}\text{Cl}/^{37}\text{Cl}$ isotopic pattern.
151/153	$[\text{CH}_3\text{OSi}(\text{CH}_3)(\text{CH}_2)_3\text{Cl}]^+$	Loss of a methyl radical ($\cdot\text{CH}_3$) from the silicon atom, a common fragmentation for silyl compounds.
135/137	$[\text{Si}(\text{CH}_3)_2(\text{CH}_2)_3\text{Cl}]^+$	Loss of a methoxy radical ($\cdot\text{OCH}_3$).
89	$[\text{CH}_3\text{OSi}(\text{CH}_3)_2]^+$	Cleavage of the propyl chain, with the charge retained on the silicon-containing fragment.
77/79	$[\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}]^+$	Cleavage of the Si-C bond, with the charge retained on the chloropropyl fragment.

The observation of the M-15 peak (loss of a methyl group) is highly characteristic of dimethylsilyl compounds. The isotopic signature of chlorine in the molecular ion and fragments such as m/z 151/153, 135/137, and 77/79 would be definitive proof of the presence of a chlorine atom in the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spec data for **(3-Chloropropyl)methoxydimethylsilane**. By understanding the fundamental principles of spectroscopy and drawing comparisons with closely related structures, a comprehensive and reliable spectroscopic profile can be established. These data and their interpretations are crucial for researchers and scientists working with this versatile organosilane, enabling them to verify its structure, assess its purity, and monitor its chemical transformations in various applications.

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References

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